Parietinic acid

Description

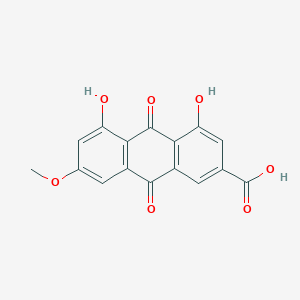

Structure

2D Structure

3D Structure

Properties

CAS No. |

17636-18-9 |

|---|---|

Molecular Formula |

C16H10O7 |

Molecular Weight |

314.25 g/mol |

IUPAC Name |

4,5-dihydroxy-7-methoxy-9,10-dioxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C16H10O7/c1-23-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-6(16(21)22)3-10(12)17/h2-5,17-18H,1H3,(H,21,22) |

InChI Key |

HEULMVKOOVHXME-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Dimensions of Parietinic Acid

Distribution in Lichen Species and Symbiotic Systems

Primary Sources: Xanthoria parietina and the Teloschistaceae Family

Parietinic acid is a characteristic, albeit typically minor, component in many species of the family Teloschistaceae. wikipedia.orgcbaj.in This family of lichenized fungi is known for the vibrant yellow and orange colors of its members, largely due to the presence of anthraquinone (B42736) pigments. cbaj.inwikipedia.org Xanthoria parietina, commonly known as the yellow wall lichen, is the primary source from which this compound was originally isolated. wikipedia.orgwikipedia.org

The compound is part of what is known as "chemosyndrome A," the most common set of biosynthetically related compounds found within the genus Teloschistes and the broader Teloschistaceae family. wikipedia.org In this chemosyndrome, parietin is the main constituent, accompanied by smaller quantities of teloschistin, fallacinal (B1257416), this compound, and emodin (B1671224). wikipedia.orgresearchgate.net Its presence has been confirmed in various species within the family, including those in the genera Caloplaca, Teloschistes, and Xanthoria. wikipedia.orgresearchgate.netnih.gov For instance, it is found as a minor chemical constituent in several Australian Xanthoria species, such as X. filsonii and X. elixii. nzpcn.org.nzdbca.wa.gov.au

| Genus | Species Example(s) | Chemosyndrome Context | References |

|---|---|---|---|

| Xanthoria | X. parietina, X. filsonii, X. elixii | Occurs as a minor component alongside major parietin. Part of Chemosyndrome A. | wikipedia.orgwikipedia.orgnzpcn.org.nzdbca.wa.gov.au |

| Caloplaca | Various species | Found with other anthraquinones like emodin, parietin, and fallacinal. | wikipedia.orgresearchgate.net |

| Teloschistes | T. flavicans | Part of Chemosyndrome A, dominated by parietin. | wikipedia.orgresearchgate.net |

| Rusavskia | R. elegans | Present with parietin, fallacinal, and emodin. | researchgate.netresearchgate.net |

| Oxneria | O. huculica | Part of Chemosyndrome A3. | cbaj.inresearchgate.net |

Identification in Other Fungal and Plant Genera

While this compound is predominantly a lichen product, its precursor, parietin, has been identified in some non-lichenized fungi, including species of Aspergillus and Penicillium. unifi.it Parietin has also been found in vascular plants from genera such as Rheum and Rumex. unifi.it The presence of this compound itself outside of the Teloschistaceae is less documented in readily available literature, with research heavily focused on its role within the lichen symbiotic system.

Ecological Roles and Biological Relevance in Source Organisms

The secondary metabolites produced by lichens, including this compound and its more abundant precursor parietin, are not inert substances. They play crucial roles in the survival and adaptation of the organism.

Contribution to Photoprotective Mechanisms within Lichen Thalli

The anthraquinone pigments in the upper cortex of lichens like Xanthoria parietina function as a photoprotective screen. wikipedia.orgresearchgate.net Parietin, the direct biosynthetic precursor to this compound, is particularly effective at absorbing blue light and UV-B radiation, thereby shielding the photosensitive algal partner (photobiont) from high levels of solar radiation. researchgate.netunifi.itresearchgate.net The concentration of these pigments often correlates with the light intensity of the lichen's habitat; specimens in sun-exposed locations are typically a brighter orange, indicating higher pigment concentrations, compared to those in shaded areas. nzpcn.org.nz While parietin is the primary photoprotective agent, the entire chemosyndrome, including this compound, contributes to this defense mechanism. wikipedia.orgresearchgate.net The synthesis of these protective compounds is linked to the symbiotic relationship, with carbohydrates supplied by the algal partner enhancing their production. wikipedia.org

Involvement in Environmental Stress Response and Adaptation

Lichens thrive in environments subject to extreme and fluctuating conditions, and their secondary metabolites are key to their resilience. mdpi.comescholarship.org The production of polyphenolic compounds, a class that includes anthraquinones like this compound, is a well-established defense and adaptation strategy in response to various abiotic stresses. mdpi.com Research on parietin-containing lichens shows that these compounds contribute to desiccation tolerance by stabilizing cell membranes and modifying the cortex to improve water retention. wikipedia.org The ability to modulate the production of these pigments allows the lichen to adapt to changing environmental light and UV conditions. wikipedia.org Furthermore, the acidic nature of these compounds may play a role in adapting to the pH of the substrate they colonize. nih.gov For instance, the dissociation characteristics of parietin may help explain the wide range of pH in substrates inhabited by lichens that produce it. nih.gov

Interactions with Environmental Toxins and Biogeochemical Cycling

Lichen secondary metabolites can interact with elements in the environment, playing a role in metal tolerance and biogeochemical processes. dss.go.thksu.edu.sa this compound, with its carboxylic and hydroxyl functional groups, has the chemical structure to bind with metal ions. dss.go.th This has led to the hypothesis that it may be involved in the lichen's strategy for dealing with environmental toxins like heavy metals. dss.go.th

One study investigated the mechanism of lead (Pb) tolerance in Xanthoria parietina. dss.go.th While it was initially thought that this compound might be responsible for chelating the metal, the research revealed that in this lichen, lead was primarily complexed to carboxylic groups within the fungal cell walls rather than the this compound itself. dss.go.th However, the potential for lichen acids to bind metals remains an important area of study, as this interaction can influence the weathering of rock substrates and the cycling of nutrients and toxins. nih.govdss.go.thus-ocb.org The production of organic acids by lichens is a known factor in the initial stages of soil formation, contributing to the breakdown of rock and the release of minerals. dss.go.th

Biosynthesis and Metabolic Pathways of Parietinic Acid

Proposed Biogenetic Routes and Precursor Relationships

The biosynthesis of parietinic acid is believed to follow a multi-step route originating from the polyketide pathway, which is common for the synthesis of many fungal and lichen secondary metabolites. nih.govontosight.ai This pathway involves the sequential condensation of acetate (B1210297) and malonate units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to create the fundamental tricyclic anthraquinone (B42736) skeleton. nih.gov

Polyketide Synthase (PKS)-Mediated Biosynthesis Pathways

The initial steps of this compound biosynthesis are mediated by Polyketide Synthase (PKS) enzymes. ebi.ac.uk These large, multi-domain enzymes are responsible for assembling the polyketide chain from acetyl-CoA and malonyl-CoA. thieme-connect.com In fungi and lichens, Type I PKSs are typically involved in the production of such aromatic compounds. ebi.ac.ukmdpi.com The PKS genes are located within biosynthetic gene clusters (BGCs), which also contain genes for the "tailoring" enzymes that modify the polyketide backbone to produce the final diverse structures. mdpi.comfrontiersin.org

Genomic studies of lichens like Xanthoria parietina, a known producer of this compound, have identified numerous PKS gene clusters. mdpi.comasm.orgtandfonline.com While a specific PKS gene has not been definitively assigned to this compound, it is understood that a non-reducing PKS (NR-PKS) is responsible for creating the initial aromatic core. nih.govmdpi.com This core is believed to be atrochrysone (B1255113) carboxylic acid, which serves as a common precursor for a family of related anthraquinones. uniprot.orgresearchgate.net

Enzymatic Interconversion with Related Anthraquinones (e.g., Parietin, Emodin (B1671224), Fallacinal)

This compound is part of a network of biosynthetically related anthraquinones that includes emodin, parietin (also known as physcion), fallacinal (B1257416), and fallacinol (B1231702). uniprot.orgresearchgate.netresearchgate.net These compounds often co-occur in the same lichen species, such as those from the genera Caloplaca and Xanthoria, suggesting they are products of a shared metabolic pathway. pnas.orgmdpi.com

A plausible biosynthetic sequence, based on the chemical structures of these compounds, has been proposed:

From Emodin to Parietin (Physcion): The pathway is thought to begin with emodin. Emodin itself is derived from the polyketide pathway. nih.gov It is then methylated to form parietin (physcion). This methylation step is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.govresearchgate.net

Stepwise Oxidation to this compound: Following the formation of parietin, a series of successive oxidations of the methyl group at position 3 are hypothesized to occur. uniprot.org This oxidative cascade is thought to proceed as follows:

Parietin → Fallacinol: The methyl group of parietin is hydroxylated to a hydroxymethyl group, yielding fallacinol. This step likely involves an oxidase or a monooxygenase.

Fallacinol → Fallacinal: The hydroxymethyl group of fallacinol is then oxidized to an aldehyde group, forming fallacinal. This conversion would be catalyzed by a dehydrogenase. nih.govnih.gov

Fallacinal → this compound: Finally, the aldehyde group of fallacinal is oxidized to a carboxylic acid group, resulting in the formation of this compound. uniprot.org This final oxidation step also likely requires a dehydrogenase or oxidase enzyme.

The following table summarizes the proposed enzymatic conversions:

| Precursor | Product | Proposed Enzyme Type |

| Emodin | Parietin (Physcion) | O-methyltransferase |

| Parietin | Fallacinol | Oxidase/Monooxygenase |

| Fallacinol | Fallacinal | Dehydrogenase |

| Fallacinal | This compound | Dehydrogenase/Oxidase |

Analysis of Conflicting Biosynthetic Hypotheses and Research Gaps

While the stepwise oxidation of parietin appears to be a logical route to this compound, some ambiguities and research gaps remain in the early stages of the pathway. A key point of discussion is the precise origin of emodin.

One hypothesis suggests that the initial polyketide product, atrochrysone carboxylic acid, is converted to endocrocin (B1203551). uniprot.org Emodin is then formed via the decarboxylation of endocrocin. nih.govpnas.org Evidence for this comes from studies where the deletion of a decarboxylase gene in certain fungi leads to the accumulation of endocrocin. pnas.orgpnas.org

However, an alternative hypothesis proposes that emodin can be synthesized directly from atrochrysone carboxylic acid through a concerted decarboxylation-elimination reaction, bypassing endocrocin altogether. nih.gov In this scenario, endocrocin would be considered a shunt product rather than a direct intermediate in the main pathway to emodin. uniprot.org The instability of some of these early intermediates makes it challenging to definitively resolve the exact sequence of events. nih.gov

A significant research gap is the definitive identification and characterization of the specific enzymes from lichens that catalyze the proposed interconversions. While homologous enzymes (decarboxylases, oxidases, methyltransferases) have been identified in other fungi, nih.govresearchgate.netpnas.org their specific counterparts in this compound-producing lichens have not yet been isolated and functionally verified. Further research using techniques like heterologous expression of candidate genes from lichen BGCs is needed to confirm their roles. researchgate.net

Regulation of this compound Biosynthesis

The production of this compound, like other lichen secondary metabolites, is not constitutive but is regulated by a complex interplay of external environmental stimuli and internal genetic and enzymatic control mechanisms.

Influence of Environmental Factors on Metabolite Production

Environmental conditions play a crucial role in modulating the biosynthesis of anthraquinones in lichens.

UV Radiation: One of the most significant factors is ultraviolet (UV) radiation, particularly UV-B light. researchgate.net Studies on Xanthoria parietina have demonstrated that the synthesis of parietin, the immediate precursor to the fallacinol-fallacinal-parietinic acid chain, is strongly induced by UV-B exposure. frontiersin.orgresearchgate.net This is considered a protective mechanism, as the pigment screens the photosynthetic partner (the photobiont) from damaging radiation. researchgate.net Given the close biosynthetic link, it is highly probable that this compound production is also upregulated under high UV conditions, although direct experimental evidence focusing solely on this compound is less common.

Nutrient Availability: The nutritional status of the habitat, particularly nitrogen availability, can influence the chemical profile of lichens. cambridge.org Some studies suggest that lichens in nitrogen-rich environments tend to produce more anthraquinones like parietin. cambridge.org However, excessive nutrient enrichment can also lead to changes in the lichen community structure, favoring species with different chemical profiles. fsu.edu The exact impact of specific nutrient levels on the flux through the this compound pathway requires more targeted investigation.

The following table summarizes the likely effects of environmental factors on this compound biosynthesis, largely inferred from studies on the closely related parietin.

| Environmental Factor | Likely Effect on this compound Production | Rationale |

| UV-B Radiation | Increase | Upregulation of the precursor, parietin, as a photoprotective response. frontiersin.orgresearchgate.net |

| High Light Intensity | Increase | General response to produce light-screening compounds. ijplantenviro.com |

| Temperature | Variable | Dependent on the optimal temperature range for the specific lichen species' metabolic activity. mdpi.comupsc.se |

| Nutrient (Nitrogen) Levels | Potential Increase | Anthraquinone-producing lichens are often found in nutrient-enriched habitats. cambridge.org |

Molecular Mechanisms of Enzymatic and Genetic Control in Mycobionts

The regulation of this compound biosynthesis at the molecular level resides within the mycobiont's genome. The genes encoding the PKS and the subsequent tailoring enzymes (oxidases, dehydrogenases, methyltransferases) are organized into biosynthetic gene clusters (BGCs). mdpi.comfrontiersin.org

The expression of these BGCs is tightly controlled. It is believed that environmental signals, such as UV light, trigger a signaling cascade that activates specific transcription factors. These transcription factors then bind to promoter regions of the genes within the anthraquinone BGC, initiating their transcription and leading to the synthesis of the required enzymes. frontiersin.orgdntb.gov.ua

Genome mining of lichens in the order Teloschistales, which includes this compound producers like Caloplaca and Xanthoria, has revealed putative anthraquinone BGCs. dntb.gov.ua These clusters contain not only the core PKS gene but also candidate genes for tailoring enzymes and transporters necessary for exporting the final products. mdpi.comdntb.gov.ua However, a major research gap is the functional characterization of these specific BGCs and their regulatory elements. While the clusters have been identified through bioinformatics, linking them definitively to this compound production and understanding how their expression is switched on and off by environmental cues requires further experimental work, such as gene knockout or heterologous expression studies. researchgate.netgoogle.com

Advanced Analytical Methodologies and Structural Elucidation in Parietinic Acid Research

Modern Isolation and Purification Techniques

The initial steps in studying a natural product involve its extraction and purification from a complex mixture, such as a lichen or plant extract. High-performance liquid chromatography and its advanced iterations are central to this process.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the isolation and quantitative analysis of specific compounds from intricate mixtures. openaccessjournals.comajpp.in The method separates components by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. openaccessjournals.com Each compound interacts differently with the adsorbent material, causing them to flow out of the column at different times (retention times), thereby allowing for separation.

For quantification, the HPLC system is coupled with a detector, commonly a UV detector. nih.gov The area of the chromatographic peak corresponding to parietinic acid would be proportional to its concentration in the sample. By comparing this peak area to a calibration curve generated from standard solutions of known concentrations, the precise amount of the compound can be determined. japsonline.comcore.ac.uk Method development often involves optimizing the mobile phase composition (e.g., mixtures of acidified water and acetonitrile) and selecting an appropriate column to achieve the best separation resolution. core.ac.uk

| Parameter | Description | Common Application Example |

|---|---|---|

| Stationary Phase (Column) | The solid adsorbent material that separates the sample components. | Reversed-phase C18 or a polar-modified column like Hypersil Gold aQ. nih.gov |

| Mobile Phase | The pressurized liquid solvent that moves the sample through the column. | A gradient mixture of an aqueous buffer (e.g., 1% acetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). core.ac.ukpensoft.net |

| Detector | The unit that measures the compounds as they exit the column. | Photo Diode Array (PDA) or UV detector set at low wavelengths (e.g., 210-280 nm) suitable for organic acids. nih.govjapsonline.com |

| Quantification | The method used to determine the amount of the compound. | External standard method using a calibration curve generated from pure standards. core.ac.uk |

For a broader and more sensitive analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with High-Resolution Mass Spectrometry (HRMS). This powerful combination is ideal for untargeted metabolomics and comprehensive phytochemical profiling of natural extracts. japsonline.comnih.gov UHPLC utilizes smaller particle sizes in the column, allowing for faster analysis and higher separation efficiency compared to traditional HPLC.

The eluent from the UHPLC column is directed into a high-resolution mass spectrometer, which measures the mass-to-charge ratio of the ionized molecules with extremely high accuracy. This precision allows for the determination of the elemental formula of a compound. By analyzing the fragmentation patterns of the parent ion, researchers can gather further structural information. In the context of an extract containing this compound, UHPLC-HRMS could be used to create a detailed chemical fingerprint, simultaneously identifying this compound and tentatively identifying dozens of other co-occurring metabolites in a single analytical run. pensoft.netimrpress.com

Spectroscopic and Computational Approaches for Structural and Mechanistic Analysis

Once this compound is isolated and purified, its exact chemical structure must be confirmed, and its potential biological activity can be explored using a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complete three-dimensional structure of organic molecules like this compound at atomic resolution. uzh.chfu-berlin.de The method is based on the quantum mechanical properties of atomic nuclei (notably ¹H and ¹³C) when placed in a strong magnetic field. fu-berlin.delibretexts.org

A series of 1D and 2D NMR experiments are performed to piece together the molecular puzzle:

¹H NMR: Provides information about the different types of protons in the molecule and their chemical environments.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other through bonds, while HMBC (Heteronuclear Multiple Bond Correlation) shows connections between protons and carbons over two or three bonds. This data allows for the unambiguous assembly of the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This specialized 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds, which is crucial for determining the molecule's stereochemistry and 3D conformation. uzh.ch

To investigate how this compound might exert a biological effect, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov These in silico techniques predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.gov

Molecular Docking: This method computationally places the 3D structure of this compound into the binding site of a target protein. An algorithm then samples numerous possible orientations and conformations, calculating a "binding score" for each. mdpi.com The results can predict the preferred binding mode and estimate the binding affinity, suggesting whether this compound is a plausible inhibitor or activator of that protein. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to validate the stability of the predicted ligand-protein complex. plos.org The complex is placed in a simulated physiological environment (a box of water molecules with ions), and the movements of every atom are calculated over a period of time (typically nanoseconds). nih.govdost.gov.ph This simulation assesses the stability of the interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein target, providing a more dynamic and realistic view of the binding. plos.orgdost.gov.ph

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the physicochemical or biological properties of chemical compounds based on their molecular structures. neovarsity.orgresearchgate.net A QSAR model is a mathematical equation that correlates structural or physicochemical properties of molecules (known as molecular descriptors) with their experimentally determined biological activity. nih.gov

To build a QSAR model applicable to this compound, a training set of structurally similar compounds with known activities (e.g., antioxidant or enzyme inhibitory activity) would be required. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that can then predict the activity of new or untested compounds like this compound. nih.govfrontiersin.org This allows researchers to prioritize which compounds to synthesize or test experimentally.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Acetic acid |

| Formic acid |

Chemical Speciation Studies and Metal Ion Interactions

Chemical speciation refers to the distribution of a chemical compound into its various forms in a specific environment, which governs its reactivity, mobility, and biological interactions. For this compound, its molecular structure, featuring an anthraquinone (B42736) core with hydroxyl (–OH) and carboxylic acid (–COOH) functional groups, provides potential sites for coordination with metal ions. These functional groups can act as Lewis bases, donating electron pairs to a central metal ion (a Lewis acid) to form stable metal complexes. This process, known as chelation, involves the formation of two or more coordinate bonds between the organic ligand and a single metal atom, often resulting in the formation of a heterocyclic ring structure. wikipedia.org The ability of anthraquinone derivatives to form complexes with metal ions can significantly influence their properties and biological activity. mdpi.com

While direct and extensive research on the metal-binding properties of this compound is limited, studies on closely related lichen-produced anthraquinones, particularly parietin, provide significant insights. Parietin shares the same 1,8-dihydroxy-anthraquinone core but has a methoxymethyl group instead of this compound's carboxylic acid group. Research has demonstrated that these types of lichen substances are capable of forming complexes with various metal ions, and this interaction is often dependent on environmental conditions such as pH. nih.govoup.com

Detailed investigations using UV spectroscopy have shown that the anthraquinone parietin forms complexes with several biologically relevant metal ions. oup.com This complexation, however, occurs under specific pH conditions. Unlike some other lichen substances that bind metals in acidic environments, parietin's interaction with metal ions such as Cu²⁺, Fe³⁺, and Mn²⁺ initiates in alkaline conditions, typically at a pH of around 8. nih.govoup.com This pH-dependent behavior suggests a potential role for these compounds in metal uptake and homeostasis in the specific ecological niches where the lichens thrive. cambridge.orgfrontiersin.org Given that this compound possesses an additional carboxylic acid group, a well-known metal-binding moiety, it is expected to exhibit robust chelating properties as well.

The study of these metal-ligand interactions relies on a suite of advanced analytical methodologies designed to detect and characterize the resulting complexes. spectroscopyonline.com These techniques provide evidence of complex formation and offer details on the nature of the binding.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This is a primary technique for studying metal complex formation. spectroscopyonline.com When a ligand like this compound binds to a metal ion, it alters the energy levels of its electrons. This change is observed as a shift in the absorption spectrum. researchgate.netbath.ac.uk The formation of a complex often results in a bathochromic shift (a shift to longer wavelengths) of the ligand's characteristic absorption bands, providing clear evidence of the interaction. researchgate.net By monitoring these spectral changes as a function of metal concentration or pH, researchers can determine the stoichiometry and stability of the complexes formed. nih.govoup.com

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique highly effective for detecting non-covalent interactions, including those in metal complexes. researchgate.net It can be used to determine the mass-to-charge ratio of the complex, thereby confirming its formation and providing information about its composition (e.g., the ratio of ligand to metal). researchgate.net

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to observe changes in the vibrational frequencies of a molecule's functional groups. Upon metal chelation, shifts in the characteristic bands of the hydroxyl (O-H) and carbonyl (C=O) groups of the anthraquinone and carboxylic acid moieties are expected, confirming their involvement in the coordination with the metal ion. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR can reveal detailed structural information about the complex. The binding of a paramagnetic metal ion can cause significant broadening or shifting of the NMR signals of the ligand's nuclei near the binding site, allowing for the identification of the specific atoms involved in chelation. mdpi.com

The findings from studies on related compounds and the established analytical methods provide a framework for understanding the chemical speciation of this compound.

Table 1: pH-Dependent Metal Complexation by the Related Anthraquinone, Parietin

This table summarizes the observed metal-binding behavior of parietin, a structurally similar anthraquinone, as determined by UV spectroscopy. The data indicates that complex formation begins under alkaline conditions.

| Metal Ion | Observed Onset of Complexation (Approx. pH) | Reference |

| Cu²⁺ | > 8 | oup.com |

| Fe³⁺ | > 8 | oup.com |

| Mn²⁺ | > 8 | oup.com |

| Zn²⁺ | > 8 | oup.com |

Table 2: Analytical Techniques for Characterizing Anthraquinone-Metal Ion Interactions

This table outlines the key analytical methods used to study the formation and structure of metal complexes with anthraquinone-based ligands like this compound.

| Analytical Technique | Principle and Application | Key Information Provided |

| UV-Visible Spectroscopy | Measures the absorption of UV and visible light by a molecule. Complexation with a metal ion alters the electronic energy levels, causing a shift in the absorption spectrum. libretexts.org | Confirmation of complex formation; determination of binding affinity and stoichiometry; study of pH-dependence of binding. nih.govoup.com |

| Mass Spectrometry (ESI-MS) | A soft ionization method that allows for the analysis of intact, non-covalently bound complexes. researchgate.net | Direct detection of metal-ligand complexes; determination of mass and stoichiometry. researchgate.net |

| FT-IR Spectroscopy | Measures the absorption of infrared radiation, causing vibrations of molecular bonds. Metal coordination alters the vibrational frequencies of participating functional groups. tandfonline.com | Identification of the functional groups (e.g., -OH, -COOH, C=O) involved in metal binding. tandfonline.com |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. Metal binding changes the chemical environment of nearby atoms, leading to shifts or broadening of NMR signals. mdpi.com | Identification of the specific atoms on the ligand that are coordinating to the metal ion. mdpi.com |

Investigation of Biological Activities and Molecular Mechanisms of Parietinic Acid in Vitro Studies

Antimicrobial Activities

Detailed in vitro studies on the antimicrobial efficacy of parietinic acid against specific fungal and bacterial pathogens, along with investigations into its cellular and molecular mechanisms of action, are not described in the available scientific literature.

Antifungal Efficacy and Proposed Cellular Mechanisms

There is no specific data from in vitro assays detailing the antifungal efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values against common fungal strains. Research elucidating its proposed cellular mechanisms—for instance, disruption of the fungal cell wall or membrane, inhibition of ergosterol (B1671047) synthesis, or interference with nucleic acid and protein synthesis—is not available for this specific compound.

Antibacterial Efficacy and Mechanistic Investigations

Similarly, the literature lacks specific reports on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria. Mechanistic investigations that would explore its potential to disrupt bacterial cell membranes, inhibit essential enzymes, interfere with DNA replication, or inhibit protein synthesis have not been published.

Antioxidant Activities

While related anthraquinones are often studied for their antioxidant properties, specific in vitro data on this compound's capacity to act as an antioxidant through various molecular mechanisms is absent from the reviewed literature.

Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

No studies were found that specifically measure the free-radical scavenging ability of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. Therefore, there is no empirical data to discuss its potential to neutralize free radicals via mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). nih.govnih.gov These mechanisms are fundamental to how many phenolic and antioxidant compounds function, but their specific relevance to this compound has not been experimentally verified. researchgate.netresearchgate.net

Modulation of Endogenous Oxidative Stress Enzymes and Pathways (e.g., SOD, Catalase, GPx)

There is no available research on whether this compound can modulate the activity of key endogenous antioxidant enzymes. Studies investigating its effects on the expression or activity of Superoxide (B77818) Dismutase (SOD), Catalase (CAT), or Glutathione (B108866) Peroxidase (GPx) in cell-based in vitro models have not been reported. scivisionpub.commdpi.comnih.govoatext.com These enzymes are crucial components of the cellular defense system against oxidative stress. nih.govoatext.com

Interaction with Reactive Oxygen and Nitrogen Species (ROS/RNS)

Direct evidence of this compound's interaction with specific Reactive Oxygen Species (ROS), such as the superoxide anion or hydroxyl radical, or Reactive Nitrogen Species (RNS), like nitric oxide and peroxynitrite, is not available. mdpi.comnih.govnih.gov The ability to quench these damaging molecules is a key characteristic of antioxidants, but this has not been specifically documented for this compound through in vitro experimentation. mdpi.comfrontiersin.orgwikipedia.org

Antiviral Activities

In Vitro Efficacy against Pseudovirus Models

Currently, there is a lack of specific in vitro studies investigating the efficacy of isolated parietin against pseudovirus models. While some studies have explored the antiviral properties of crude extracts from lichens known to contain parietin, the direct antiviral activity of the purified compound against pseudoviruses has not been reported. These extracts have shown some activity against various viruses, but the effects cannot be solely attributed to parietin due to the presence of other metabolites. nih.gov

Elucidation of Antiviral Molecular Pathways

The precise molecular pathways through which parietin might exert antiviral effects remain unelucidated. The general mechanisms of antiviral drugs can include inhibiting viral entry, replication, or release from host cells. youtube.commdpi.com However, without specific studies on parietin, its mechanism of action against viruses is unknown. Research on lichen extracts suggests that their antiviral activity might interfere with the virus replication cycle within the host cell, rather than preventing viral adsorption. um.edu.mt

Anticancer and Chemopreventive Potentials (In Vitro Studies)

Parietin has demonstrated notable anticancer and chemopreventive potential in various in vitro studies. Its effects have been observed across different cancer cell lines, targeting key processes involved in tumor growth and survival.

Effects on Cancer Cell Proliferation and Viability

Parietin has been shown to inhibit the proliferation and reduce the viability of a range of human cancer cells in a dose- and time-dependent manner. nih.govnih.govplos.org Laboratory studies have reported its efficacy against leukemia, lung cancer, and head and neck tumor cell lines. cosmosmagazine.com For instance, in one study, parietin was able to kill half of the leukemia cells in culture within 48 hours, while showing no obvious toxicity to healthy blood cells. cosmosmagazine.com The antiproliferative activity of parietin is linked to its ability to inhibit the metabolic enzyme 6-phosphogluconate dehydrogenase (6PGD). um.edu.mtcosmosmagazine.comnih.govnih.gov This enzyme is a key component of the pentose (B10789219) phosphate (B84403) pathway, which is often overactive in cancer cells to support their rapid growth and biosynthesis. um.edu.mtcosmosmagazine.com By inhibiting 6PGD, parietin disrupts the metabolic processes that fuel cancer cell proliferation. cosmosmagazine.comnih.govnih.gov

| Cell Line | Cancer Type | Effect of Parietin | Reference |

| Leukemia Cells | Leukemia | Slowed growth and cell death | cosmosmagazine.com |

| Lung Cancer Cell Lines | Lung Cancer | Inhibited growth | cosmosmagazine.com |

| Head and Neck Tumor Cell Lines | Head and Neck Cancer | Inhibited growth | cosmosmagazine.com |

| Breast Cancer Cells | Breast Cancer | Inhibited proliferation | nih.gov |

Induction of Programmed Cell Death (Apoptosis, Necroptosis, Pyroptosis) in Cellular Models

The primary mechanism of programmed cell death induced by parietin in cancer cells appears to be apoptosis. researchgate.net There is currently no scientific evidence to suggest that parietin induces necroptosis or pyroptosis in cancer cells. nih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.govfrontiersin.orgmdpi.com

In vitro studies have demonstrated that parietin can trigger the intrinsic pathway of apoptosis. nih.gov This is characterized by the modulation of key regulatory proteins. For example, treatment with parietin has been shown to induce the phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated agonist of cell death) and modulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Furthermore, parietin has been observed to activate extrinsic cell death pathways as well. nih.gov

Cell Cycle Modulation in Neoplastic Cells

Parietin has been found to modulate the cell cycle in neoplastic cells, leading to cell cycle arrest at different phases. nih.gov This arrest prevents cancer cells from proceeding through the division cycle, thereby inhibiting their proliferation.

| Cell Cycle Phase | Key Regulatory Proteins Modulated by Parietin-Containing Extract | Effect on Cancer Cells | Reference |

| G1 Phase | Cyclin D1, Cyclin A, p16, p27 | Arrest of cell cycle progression, inhibition of proliferation | nih.gov |

Influence on Intracellular Signaling Pathways (e.g., NF-κB, PI3K/AKT)

No dedicated in vitro studies were found that specifically investigate the influence of isolated this compound on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) or PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways. While some research has examined the effects of crude lichen extracts containing a mixture of compounds (including this compound) on pathways like NF-κB, the results cannot be attributed specifically to this compound itself. The direct molecular interactions and downstream effects of this compound on these critical cancer-related pathways remain uninvestigated.

Oxidative Stress Induction in Cancer Cell Lines

Similarly, the scientific literature lacks specific in vitro studies detailing the capacity of this compound to induce oxidative stress in cancer cell lines. Research into the pro-oxidant or antioxidant properties of this particular compound is not available. Therefore, no detailed findings or data tables on its effects on reactive oxygen species (ROS) generation, glutathione (GSH) levels, or other markers of oxidative stress in cancer cells can be presented.

Based on a thorough review of scientific literature, it is not possible to generate an article that adheres to the requested outline on the "Chemical Derivatization and Structure-Activity Relationship Studies of this compound."

The available research focuses on the isolation of this compound from natural sources, primarily lichens such as Xanthoria parietina, and its basic biological activities. wikipedia.orgids.ac.uk It is an anthraquinone (B42736) compound, and its structure has been identified as 4,5-dihydroxy-7-methoxy-9,10-dioxoanthracene-2-carboxylic acid. nih.gov

However, there is no specific, dedicated research in the public domain corresponding to the requested sections:

Chemical Derivatization and Structure Activity Relationship Studies of Parietinic Acid

Mechanistic Insights from Structure-Activity Relationship (SAR) Investigations:Similarly, dedicated Structure-Activity Relationship (SAR) investigations for a series of parietinic acid derivatives have not been published. While some studies compare the biological activity of this compound to other naturally co-occurring anthraquinones, this does not constitute a systematic SAR study based on synthetic derivatives as implied by the requested outline.tandfonline.comresearchgate.net

Therefore, generating an article with the specified structure and content would require fabricating information, which would be scientifically inaccurate. The foundational research to support the requested topics on this compound is not available.

Future Directions and Research Challenges in Parietinic Acid Studies

Advanced Mechanistic Elucidation of Biological Activities in Complex In Vitro Systems

While parietinic acid has demonstrated a range of biological activities, including antimicrobial and antiviral properties, a deep understanding of its mechanisms of action is still in its infancy. tci-thaijo.orgmdpi-res.com Future research must move beyond preliminary screenings to more complex in vitro models that better mimic physiological conditions. This includes the use of co-culture systems, three-dimensional (3D) cell cultures, and organ-on-a-chip technologies to investigate how this compound interacts with host cells, pathogens, and commensal microbiota.

For instance, studies have shown that this compound exhibits inhibitory activity against various bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 20 to 320 μg/mL against certain strains. tci-thaijo.org However, the precise molecular targets and pathways affected by this compound remain largely unknown. Advanced mechanistic studies could involve identifying protein binding partners, elucidating effects on cellular signaling cascades, and understanding its role in modulating inflammatory responses. findaphd.com Furthermore, investigating its antiviral activity, particularly against various influenza strains, requires more detailed mechanistic work to validate its potential. nih.govresearchgate.net

Innovative Approaches in Biosynthetic Pathway Engineering for Sustainable Production

The natural production of this compound in lichens is often slow and yields low quantities, hindering large-scale research and potential commercialization. nih.gov Biosynthetic pathway engineering in microbial hosts presents a promising solution for sustainable and scalable production. nih.govdtu.dk this compound is synthesized via the polyketide pathway, and key enzymes such as polyketide synthases (PKSs) are central to its formation. nih.govnih.gov

Future research should focus on:

Heterologous expression: Transferring the entire this compound biosynthetic gene cluster into well-characterized and fast-growing microbial hosts like Aspergillus nidulans, Saccharomyces cerevisiae, or Escherichia coli. dtu.dk

Metabolic engineering: Optimizing precursor supply, such as acetyl-CoA and malonyl-CoA, and redirecting metabolic flux towards this compound production. osti.gov This can involve gene knockouts to eliminate competing pathways and overexpression of rate-limiting enzymes.

Synthetic biology tools: Employing CRISPR-Cas9 for precise genome editing and constructing synthetic promoters and regulatory elements to fine-tune the expression of biosynthetic genes. nih.gov These approaches can lead to significantly enhanced yields and the potential to create novel analogues of this compound with improved activities. nih.gov

Development of Novel Analytical Techniques for Comprehensive Metabolite Profiling

A comprehensive understanding of this compound's role within its native biological context requires advanced analytical techniques for metabolite profiling. nih.gov Traditional methods often focus on a limited number of known compounds, potentially overlooking novel or unexpected metabolites and their interconnections. nih.gov

The development and application of novel analytical workflows are crucial. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for untargeted metabolomics, allowing for the detection and identification of a wide range of compounds in complex biological samples. alwsci.comccamp.res.in Techniques like tandem mass spectrometry (LC-MS/MS) can provide structural information for the identification of unknown metabolites. alwsci.com

Future analytical strategies should aim for:

Enhanced sensitivity and resolution: To detect low-abundance metabolites that may play crucial regulatory roles.

Improved annotation pipelines: Integrating experimental data with spectral databases and computational tools for more accurate and rapid identification of metabolites. ccamp.res.inmdpi.com

Spatial metabolomics: Techniques like mass spectrometry imaging could be used to visualize the distribution of this compound and related metabolites within the lichen thallus or fungal culture, providing insights into their spatial and functional organization.

Integration of Multi-Omics Approaches (Genomics, Metabolomics, Proteomics) in Lichen Research

To unravel the complex biology of lichens and the role of secondary metabolites like this compound, an integrated multi-omics approach is indispensable. metabolon.commdpi.com This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the lichen symbiosis. plos.orgnih.gov

Genomics: Whole-genome sequencing of lichen-forming fungi can identify the biosynthetic gene clusters (BGCs) responsible for producing this compound and other secondary metabolites. nih.gov Comparative genomics can reveal the evolutionary relationships and diversity of these pathways across different lichen species. tandfonline.com

Transcriptomics: RNA-sequencing can provide insights into the expression levels of biosynthetic genes under different environmental conditions, helping to understand the regulation of this compound production.

Proteomics: Analyzing the protein complement can identify the enzymes involved in the biosynthetic pathway and other proteins that may interact with or be affected by this compound.

Metabolomics: As discussed previously, this provides a snapshot of the metabolic state, including the levels of this compound and its precursors and derivatives. researchgate.net

By integrating these datasets, researchers can build comprehensive models of the metabolic networks within lichens, identify key regulatory hubs, and understand how these organisms respond to their environment. researchgate.net This approach will be vital for a systems-level understanding of this compound's function and biosynthesis. mdpi.com

Addressing Discrepancies in Biosynthetic Pathways and Metabolic Interconversions

The biosynthesis of anthraquinones in fungi and lichens is complex, and the exact pathways and interconversions are not always fully elucidated. nih.gov While the general scheme involves the polyketide pathway, discrepancies and alternative routes may exist. aau.edu.et For example, the precise sequence of tailoring reactions (e.g., hydroxylation, methylation, oxidation) that lead from a polyketide backbone to the final structure of this compound needs to be definitively established.

Metabolic interconversions between different anthraquinones, such as the potential conversion of emodin (B1671224) to this compound, also require further investigation. aau.edu.et These transformations can be catalyzed by a variety of enzymes, and understanding their specificity and regulation is crucial. numberanalytics.comnih.gov Isotope labeling studies, in conjunction with advanced analytical techniques, can be employed to trace the flow of precursors through the metabolic network and clarify these interconversion pathways. libretexts.orgresearchgate.net Resolving these discrepancies is essential for successful biosynthetic engineering efforts and for a complete understanding of the chemical ecology of the producing organisms.

Q & A

Q. What analytical methods are commonly used to detect and quantify parietinic acid in lichenized fungi?

this compound is typically identified using thin-layer chromatography (TLC) alongside other anthraquinones like parietin and emodin. In taxonomic studies, TLC protocols involve solvent systems such as toluene:acetic acid (100:10 v/v) to separate metabolites, with detection under UV light at 254 nm and 366 nm. This method is critical for distinguishing species within genera like Zeroviella and Oxneria, where this compound co-occurs with teloschistin and fallacinal .

Q. How is this compound synthesized in lichens, and what are its biosynthetic precursors?

this compound is a secondary metabolite derived from the polyketide pathway, shared with other anthraquinones like parietin. Its biosynthesis involves cyclization of acetyl-CoA and malonyl-CoA units, followed by oxidative modifications. Comparative studies of lichen chemotypes suggest enzymatic variations in Cladonia and Caloplaca species influence the ratio of this compound to other derivatives, though exact regulatory mechanisms remain under investigation .

Q. What ecological roles does this compound play in lichen survival and adaptation?

this compound contributes to UV protection and oxidative stress mitigation in high-altitude lichens (e.g., Massjukiella polycarpa). Its presence correlates with habitats exposed to intense solar radiation, such as the Himalayas (1,650–3,500 m elevation). Field studies in Jammu & Kashmir and Uttarakhand, India, document its prevalence in corticolous and saxicolous lichens, suggesting adaptive significance .

Advanced Research Questions

Q. What challenges arise in quantifying this compound when co-occurring metabolites interfere with chromatographic analysis?

Co-elution of this compound with structurally similar compounds (e.g., fallacinal, emodin) can skew quantification in TLC and HPLC. Advanced protocols employ two-dimensional TLC or hyphenated techniques like LC-MS/MS with selective ion monitoring (SIM) to improve resolution. For example, adjusting mobile-phase pH or using C18 columns enhances separation in Zeroviella papillifera extracts .

Q. How can researchers design experiments to validate the taxonomic utility of this compound across divergent lichen lineages?

A robust experimental framework involves:

- Sampling design : Collecting specimens across biogeographically diverse regions (e.g., temperate vs. tropical zones) to assess chemical consistency.

- Comparative chemistry : Pairing TLC data with molecular phylogenies (ITS sequencing) to test if this compound production aligns with cladal boundaries.

- Controlled culturing : Isolating mycobionts and photobionts to disentangle environmental vs. genetic influences on metabolite synthesis .

Q. What methodological pitfalls occur in reproducibility studies of this compound isolation, and how can they be mitigated?

Common issues include:

- Extraction variability : Inconsistent solvent polarity (e.g., acetone vs. methanol) alters metabolite yield. Standardizing extraction protocols (e.g., Soxhlet vs. ultrasonication) improves inter-lab comparability.

- Contamination : Cross-contamination from co-occurring lichens (e.g., Athallia pyracantha) necessitates rigorous specimen cleaning.

- Data reporting : Omitting TLC Rf values or UV spectra in publications hinders replication. Detailed supplementary materials with raw chromatograms are recommended .

Q. How do environmental stressors (e.g., climate change) impact this compound production in lichens?

Longitudinal studies in Uttarakhand, India, reveal reduced this compound levels in Oxneria huculica under elevated temperatures and pollution. Experimental exposure to ozone and heavy metals (e.g., Pb, Cd) in controlled chambers shows dose-dependent suppression of polyketide synthase activity, linking abiotic stress to metabolic dysregulation .

Methodological Frameworks

Q. How can the PICOT framework structure research on this compound’s role in lichen-microbe interactions?

- P opulation: Lichen species synthesizing this compound (e.g., Zeroviella esfahanensis).

- I ntervention: Comparative metabolite profiling under symbiont isolation vs. whole-lichen conditions.

- C omparison: Lichens lacking this compound (e.g., Neobrownliella cinnabarina).

- O utcome: Quantify changes in microbial colonization rates.

- T ime: 6–12 months of observational and culturing experiments .

Q. What statistical approaches are suitable for analyzing this compound’s spatial distribution in lichen communities?

Multivariate analyses (e.g., PCA, PERMANOVA) correlate this compound abundance with environmental variables (altitude, pH, substrate type). Geospatial modeling (GIS) maps hotspots in regions like Himachal Pradesh, India, identifying conservation priorities .

Data Presentation and Reproducibility

- Tables : Include raw TLC Rf values, UV spectra, and LC-MS/MS parameters in appendices .

- Ethical compliance : Adhere to Nagoya Protocol guidelines when collecting specimens from biodiversity hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.